Cas no 55511-08-5 ([(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate)

[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate structure
55511-08-5 structure
Product name:[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
CAS No:55511-08-5
MF:C19H24O3
MW:300.39206
MDL:MFCD20260887
CID:837715
PubChem ID:6442489

[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • [(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • BIONDININ C
    • [ "" ]
    • 55511-08-5
    • FS-10010
    • AKOS040761413
    • ((1S,4S,6R)-1,7,7-trimethyl-6-bicyclo(2.2.1)heptanyl) (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • CHEBI:196239
    • [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • (-)-Bornyl p-coumarate
    • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, (1S-endo)-
    • SCHEMBL5048033
    • Bornyl p-coumarate
    • MDL: MFCD20260887
    • Inchi: InChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
    • InChI Key: QDCGSCBAIQIGDY-NPEXALCXSA-N
    • SMILES: C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/c3ccc(cc3)O

Computed Properties

  • Exact Mass: 300.17262
  • Monoisotopic Mass: 300.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 412.2±20.0 °C at 760 mmHg
  • Flash Point: 164.0±14.5 °C
  • PSA: 46.53
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Security Information

[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K32746-1mg
Biondinin C
55511-08-5 98%
1mg
$385 2024-05-24
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP01422-5mg
Biondinin C
55511-08-5 97.5%
5mg
¥3250 2023-09-19
TargetMol Chemicals
TN3512-5 mg
Biondinin C
55511-08-5 98%
5mg
¥ 3,090 2023-07-11
TargetMol Chemicals
TN3512-1 ml * 10 mm
Biondinin C
55511-08-5
1 ml * 10 mm
¥ 3190 2024-07-20
TargetMol Chemicals
TN3512-5mg
Biondinin C
55511-08-5
5mg
¥ 3090 2024-07-20
eNovation Chemicals LLC
K32746-1mg
Biondinin C
55511-08-5 98%
1mg
$385 2025-03-01
TargetMol Chemicals
TN3512-1 mL * 10 mM (in DMSO)
Biondinin C
55511-08-5 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3512-1 mg
Biondinin C
55511-08-5
1mg
¥2275.00 2022-04-26
A2B Chem LLC
AG28290-5mg
Biondinin C
55511-08-5 97.5%
5mg
$552.00 2024-04-19
eNovation Chemicals LLC
K32746-1mg
Biondinin C
55511-08-5 98%
1mg
$385 2025-02-21

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